

# A Spectroscopic Comparative Analysis of 2-(4-formyl-2-methoxyphenoxy)acetamide Derivatives

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## Compound of Interest

Compound Name: 2-(4-Formyl-2-methoxyphenoxy)acetamide

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This guide offers a detailed spectroscopic comparison of derivatives of **2-(4-formyl-2-methoxyphenoxy)acetamide**, a core scaffold of interest to researchers in medicinal chemistry and drug development. While comprehensive spectral data for a series of N-substituted **2-(4-formyl-2-methoxyphenoxy)acetamide** derivatives are not readily available in public databases, this guide presents a comparative analysis of a closely related series, the 2-(4-formylphenoxy)acetamides. The provided experimental data for these analogues serves as a valuable reference for identifying key spectral features and understanding the influence of N-substitution on their spectroscopic properties.

## Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the parent compound, **2-(4-formyl-2-methoxyphenoxy)acetamide**, and provides a direct comparison with experimentally obtained data for several N-substituted 2-(4-formylphenoxy)acetamide derivatives. This comparison highlights the characteristic signals and the shifts induced by different substituents on the amide nitrogen.

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrometry (ESI-MS) m/z	Infrared (IR) Spectroscopy (cm <sup>-1</sup> )	<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)
2-(4-formyl-2-methoxyphenoxy)acetamide	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	209.20[1]	Data not publicly available	Data not publicly available	Data not publicly available
2-(4-Formylphenoxy)-N-phenylacetamide	C <sub>15</sub> H <sub>13</sub> NO <sub>3</sub>	255.27	Found: 256.11 [M+H] <sup>+</sup> [2]	2913, 2825, 2738 (C-H, aldehyde), 1682 (C=O, aldehyde & amide), 1600, 1578, 1533, 1508 (C=C, aromatic)[2]	9.93 (s, 1H, CHO), 8.20 (brs, 1H, CONH), 7.91 (d, J=8.7 Hz, 2H, ArH), 7.58 (m, 2H, ArH), 7.36 (m, 2H, ArH), 7.16 (m, 1H, ArH), 7.12 (d, J=8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH <sub>2</sub> )[2]
N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide	C <sub>15</sub> H <sub>12</sub> BrNO <sub>3</sub>	334.17	Found: 334.10 [M+H] <sup>+</sup> , 336.14 [M+2] <sup>+</sup> [2]	2924, 2851, 1688 (C=O), 1593, 1509 (C=C, aromatic)[2]	9.94 (s, 1H, CHO), 8.19 (brs, 1H, CONH), 7.91 (d, J=8.7 Hz, 2H, ArH), 7.49 (m, 4H, ArH), 7.12 (d, J=8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH <sub>2</sub> )[2]
2-(4-Formylphenoxy)-N-phenylacetamide	C <sub>16</sub> H <sub>15</sub> NO <sub>4</sub>	285.29	Found: 286.16	2919, 2850, 2734 (C-H,	9.93 (s, 1H, CHO), 8.11

xy)-N-(4-methoxyphenyl)acetamide	[M+H] <sup>+</sup> <a href="#">[2]</a>	aldehyde), 1685 (C=O), 1605, 1580, 1539, 1509 (C=C, aromatic) <a href="#">[2]</a>	(brs, 1H, CONH), 7.91 (d, J=8.7 Hz, 2H, ArH), 7.81 (d, J=8.7 Hz, 2H, ArH), 7.12 (d, J=8.7 Hz, 2H, ArH), 6.89 (d, J=8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH <sub>2</sub> ), 3.80 (s, 3H, OCH <sub>3</sub> ) <a href="#">[2]</a>
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## Experimental Protocols

The experimental data cited in this guide were obtained using the following standard analytical techniques for the characterization of organic compounds.[\[2\]](#)

## General Synthesis Procedure

The N-substituted 2-(4-formylphenoxy)acetamide derivatives were synthesized by reacting the appropriate aniline with 2-chloroacetyl chloride, followed by substitution with 4-hydroxybenzaldehyde. The reactions were monitored by Thin Layer Chromatography (TLC). The resulting solid products were purified by crystallization.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectra were recorded on a PerkinElmer FT-IR spectrophotometer. Samples were prepared as a thin film in chloroform. The characteristic absorption frequencies are expressed in wavenumbers (cm<sup>-1</sup>).[\[2\]](#) This technique is crucial for identifying key functional groups such as the carbonyl groups of the aldehyde and amide, as well as the aromatic C-H and C=C bonds.  
[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

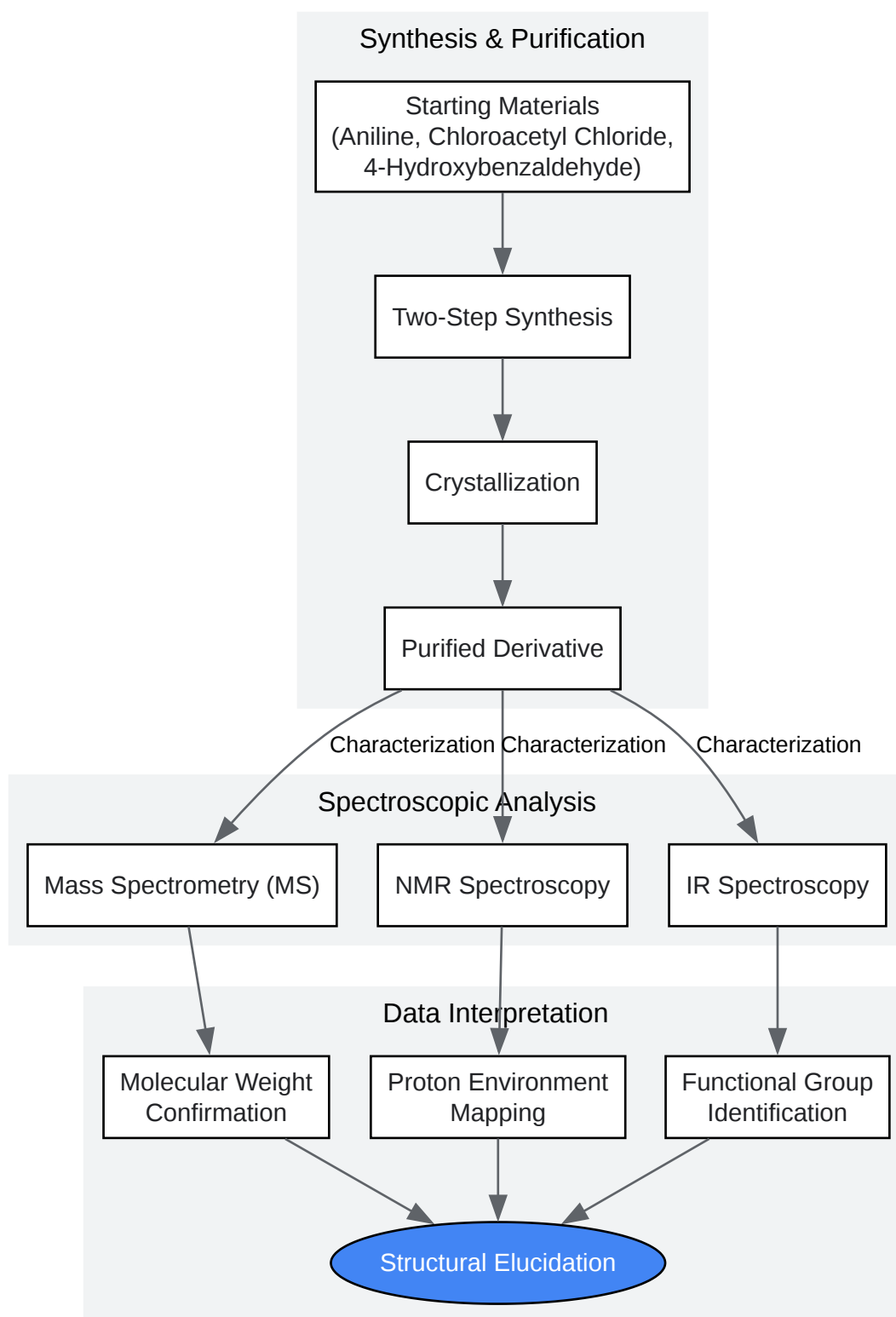
$^1\text{H}$  NMR spectra were recorded on a Jeol ECX spectropin instrument at a frequency of 400 MHz. Deuterated chloroform ( $\text{CDCl}_3$ ) was used as the solvent, and tetramethylsilane (TMS) served as the internal reference. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).<sup>[2]</sup>

## Mass Spectrometry (MS)

Mass data were recorded using a Jeol-AccuTOF JMS-T100LC mass spectrometer with an electrospray ionization (ESI) source.<sup>[2]</sup> This method provides the mass-to-charge ratio ( $m/z$ ) of the protonated molecule  $[\text{M}+\text{H}]^+$ , confirming the molecular weight of the synthesized compounds.<sup>[2]</sup>

## Visualizations

To aid in the understanding of the experimental process and molecular features, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of acetamide derivatives.

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## References

- 1. 2-(4-Formyl-2-methoxyphenoxy)acetamide | C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub> | CID 610599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Spectroscopic Comparative Analysis of 2-(4-formyl-2-methoxyphenoxy)acetamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068186#spectroscopic-comparison-of-2-4-formyl-2-methoxyphenoxy-acetamide-derivatives]

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